ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. This bicyclic system integrates a thiophene ring fused to a pyridine moiety, with functionalization at positions 2, 3, and 4. Key structural features include:
- Position 2: A 4-tert-butylbenzamido group, contributing steric bulk and lipophilicity.
- Position 3: An ethoxycarbonyl (ester) group, enhancing solubility in organic solvents.
- Position 6: An acetyl substituent, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-6-29-22(28)19-17-11-12-25(14(2)26)13-18(17)30-21(19)24-20(27)15-7-9-16(10-8-15)23(3,4)5/h7-10H,6,11-13H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPDRUGWFJGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 6
The acetyl group at position 6 distinguishes this compound from analogs with alternative substituents. For example:
- Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS 1217119-07-7): Replaces the acetyl group with a benzyl moiety, increasing hydrophobicity and molecular weight (501.04 g/mol vs. ~400–450 g/mol for the target compound) .
- Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-17-1): Features a butanoyl group instead of acetyl, altering metabolic pathways due to the longer alkyl chain .
Table 1: Position 6 Substituent Comparisons
Modifications at Position 2
The 4-tert-butylbenzamido group at position 2 contrasts with other amide-linked substituents:
- Ethyl 2-amino-6-(pyridin-4-ylmethyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: Replaces the benzamido group with a pyridinylmethylamine, improving water solubility due to the basic nitrogen .
Table 2: Position 2 Substituent Comparisons
Biological Activity
Ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 896680-10-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thieno[2,3-c]pyridine core substituted with an acetyl group and a benzamido moiety. Its molecular formula is .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-c]pyridine have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Inhibition of these enzymes can lead to apoptosis in malignant cells .
Table 1: Comparison of Biological Activities of Related Compounds
The biological activity of this compound is hypothesized to involve multiple pathways:
- Topoisomerase Inhibition : Similar compounds have been documented to inhibit topoisomerase IIα, which plays a vital role in DNA replication and repair.
- Apoptotic Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : By interfering with DNA processes, it may cause cell cycle arrest at the G2/M phase.
Case Studies and Experimental Findings
- Study on Anticancer Activity : A study conducted on thieno[2,3-c]pyridine derivatives demonstrated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. This compound was included in the screening and showed promising results .
- In Vivo Studies : Animal models treated with similar thieno[2,3-c]pyridine derivatives reported significant tumor reduction compared to control groups. The mechanism was attributed to induced apoptosis and reduced proliferation rates in tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
